

## Application Notes: Protocol for In Vivo Administration of ANG1005 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | ANG1009   |           |  |  |
| Cat. No.:            | B15605645 | Get Quote |  |  |

Audience: Researchers, scientists, and drug development professionals.

Introduction ANG1005 (also known as paclitaxel trevatide or GRN1005) is a novel peptide-drug conjugate designed to enhance the delivery of paclitaxel across the blood-brain barrier (BBB). [1][2][3] The compound consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[4][5] This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the surface of brain capillary endothelial cells and on various tumor cells, including glioma.[4][6] By engaging LRP1, ANG1005 undergoes receptor-mediated transcytosis to cross the BBB and enter the brain parenchyma.[4] Following cellular uptake, intracellular esterases cleave the bonds, releasing paclitaxel to exert its antimitotic function by stabilizing microtubules and inducing cell death.[1][7]

Preclinical studies in mouse models have demonstrated that ANG1005 enters the brain to a much greater extent than paclitaxel and can bypass the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance.[8] These studies have shown significant antitumor activity, including inhibition of tumor growth in xenograft models and increased survival in mice with orthotopic brain tumors.[8][9] This document provides a detailed protocol for the preparation and in vivo administration of ANG1005 in mice based on established preclinical efficacy studies.



# Data Presentation: ANG1005 Administration Parameters

The following table summarizes quantitative data from key preclinical studies for administering ANG1005 to mice.



| Parameter        | Details                                                                                   | Tumor Model                                                                        | Source |
|------------------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|--------|
| Animal Model     | Female Nude Mice                                                                          | Subcutaneous U87<br>MG Glioblastoma &<br>NCI-H460 Lung<br>Carcinoma Xenografts     | [9]    |
| Animal Model     | Nude Mice                                                                                 | Intracerebral<br>(Orthotopic) U87 MG<br>Glioblastoma & NCI-<br>H460 Lung Carcinoma | [9]    |
| Animal Model     | Mice (strain not specified)                                                               | Intracerebral MDA-<br>MB-231BR Breast<br>Cancer Metastases                         | [10]   |
| Drug Formulation | ANG1005 powder<br>dissolved in Solutol<br>HS15 / Ringer's<br>HEPES buffer (25/75,<br>v/v) | Applicable to all models                                                           | [9]    |
| Route of Admin.  | Intravenous (IV) bolus<br>via tail vein                                                   | Subcutaneous<br>Xenografts                                                         | [9]    |
| Route of Admin.  | Intraperitoneal (IP) injection                                                            | Intracerebral<br>(Orthotopic) Models                                               | [9]    |
| Route of Admin.  | Intravenous (IV) via<br>femoral vein                                                      | Brain Metastases<br>Model (for distribution<br>studies)                            | [10]   |
| Dosage (IV)      | 20 mg/kg ANG1005<br>(equivalent to 10<br>mg/kg paclitaxel)                                | Subcutaneous U87<br>MG & NCI-H460<br>Xenografts                                    | [9]    |
| Dosage (IP)      | 50 mg/kg ANG1005                                                                          | Intracerebral U87 MG<br>Model                                                      | [9]    |
| Dosage (IP)      | 20 mg/kg and 50<br>mg/kg ANG1005                                                          | Intracerebral NCI-<br>H460 Model                                                   | [9]    |



| Dosage (IV)                  | 10 mg/kg ANG1005                                        | Brain Metastases<br>Model (for distribution<br>studies) | [10] |
|------------------------------|---------------------------------------------------------|---------------------------------------------------------|------|
| Administration Schedule (IV) | Every third day for a total of five injections          | Subcutaneous<br>Xenografts                              | [9]  |
| Administration Schedule (IP) | Twice a week until<br>terminal endpoints are<br>reached | Intracerebral U87 MG<br>Model                           | [9]  |

## Experimental Protocols Protocol for ANG1005 Formulation

This protocol details the preparation of ANG1005 for injection, which notably avoids the use of Cremophor EL.[1]

#### Materials:

- ANG1005 powder
- Solutol® HS15 (non-ionic surfactant)
- Ringer's HEPES buffer
- Sterile, pyrogen-free vials
- Vortex mixer
- Microwave oven or water bath (65°C)
- Sterile syringes and filters (if required)

#### Methodology:

 Determine the total volume and concentration of the ANG1005 solution required for the experiment.



- Prepare the vehicle by mixing Solutol HS15 and Ringer's HEPES buffer in a 25:75 (v/v) ratio.
- In a sterile vial, weigh the required amount of ANG1005 powder.
- Add the Solutol HS15 portion of the vehicle (25% of the final volume) to the ANG1005 powder. Pre-heat the Solutol to 65°C before adding.
- Vortex the mixture vigorously to suspend the powder.
- Add the pre-heated (65°C) Ringer's HEPES buffer (75% of the final volume) to the vial.
- Heat the suspension to ensure complete solubilization. This can be achieved by using a
  microwave (5-10 cycles of 10 seconds each) or a heated water bath until the solution is
  clear.[9]
- Allow the formulation to cool to room temperature before administration.
- Verify the purity and stability of the final formulation via HPLC if possible, ensuring no significant degradation or precipitation has occurred.[9]

### Protocol for Intravenous (IV) Tail Vein Administration

This protocol is for systemic delivery of ANG1005 in a mouse xenograft model, as described for efficacy studies against subcutaneous tumors.[9]

#### Materials:

- Prepared ANG1005 formulation
- Mouse restrainer
- Heat lamp or warm water bath
- 70% Isopropyl alcohol wipes
- Sterile 27-30 gauge needles and 1 mL syringes
- Sharps container



#### Methodology:

- Calculate the precise volume of the ANG1005 solution to be administered based on the mouse's body weight and the target dose (e.g., 20 mg/kg).
- Warm the mouse's tail using a heat lamp or by immersion in warm (not hot) water for 1-2 minutes to induce vasodilation, making the lateral tail veins more visible and accessible.
- Place the mouse into an appropriate restrainer, leaving the tail exposed.
- Gently wipe the tail with a 70% alcohol wipe to clean the injection site.
- Load the syringe with the calculated dose of ANG1005 and carefully remove any air bubbles.
- Identify one of the two lateral tail veins. Immobilize the tail with your non-dominant hand.
- Insert the needle (bevel up) into the vein at a shallow angle, starting towards the distal (far) end of the tail. A successful insertion may result in a small "flash" of blood in the needle hub.
- Inject the solution slowly and steadily as a bolus. Observe for any swelling at the injection site, which would indicate an unsuccessful (subcutaneous) injection.
- After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
- Monitor the mouse for a few minutes to ensure hemostasis and for any immediate adverse reactions before returning it to its cage.
- Repeat administration according to the desired schedule (e.g., every third day for five doses).[9]

# Visualizations Signaling and Uptake Pathway





Click to download full resolution via product page

Caption: LRP1-mediated transcytosis and intracellular action of ANG1005.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing of ANG1005 in a mouse xenograft model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Paclitaxel trevatide Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase II trial of blood—brain barrier permeable peptide-paclitaxel conjugate ANG1005 in patients with recurrent high-grade glioma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of a peptide-drug conjugate targeting the blood brain barrier improved the efficacy of paclitaxel against glioma PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Protocol for In Vivo Administration of ANG1005 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605645#protocol-for-in-vivo-administration-of-ang1009-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com